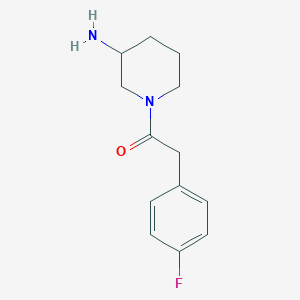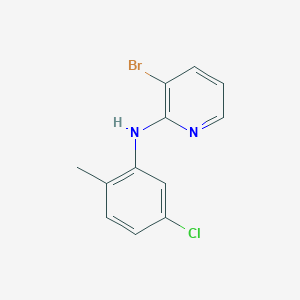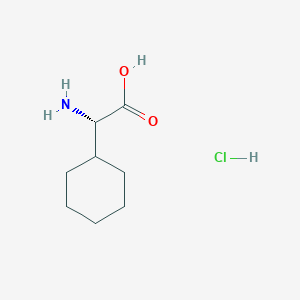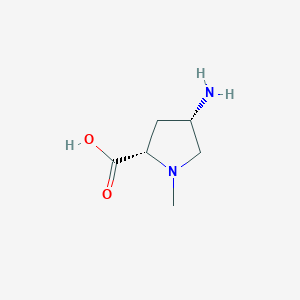
(4S)-4-amino-1-methyl-L-proline
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges encountered during the synthesis process.Molecular Structure Analysis
This involves a detailed examination of the compound’s molecular structure, including bond lengths and angles, the hybridization of atoms, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Wissenschaftliche Forschungsanwendungen
Properties and Metabolism
- Unique Role in Protein Structure: L-Proline and its analogues play a crucial role in the folding and structure of proteins. The development of synthetic proline analogues has enabled detailed studies of cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Applications in Fundamental Research and Industry
- Microbial Production: Microorganisms resistant to L-Proline analogues have been engineered to overproduce L-Proline, showcasing the potential of these analogues in industrial applications and fundamental research (Bach & Takagi, 2013).
- Biophysical Property Tuning: Proline analogues are utilized for modifying the biological, pharmaceutical, or physicochemical properties of peptides, demonstrating their versatility in the design of new compounds with enhanced properties (Crespo et al., 2002).
Discovery of New Bioactive Compounds
- Guided Natural Product Discovery: The presence of specific biosynthetic genes related to proline analogues in cyanobacteria has been used to discover new bioactive compounds, highlighting the value of proline derivatives in uncovering previously unknown nonribosomal peptides (Liu et al., 2014).
Modification of Protein Properties
- Protein Stability and Folding: The introduction of fluorinated proline derivatives into proteins can significantly affect their stability, conformation, and folding behavior, providing a powerful tool for studying and engineering protein functions (Holzberger et al., 2012).
Metabolic Engineering
- Synthesis of Trans-4-Hydroxy-L-Proline: Recent advances in metabolic engineering have enabled the efficient production of trans-4-hydroxy-L-proline, an important amino acid for pharmaceutical applications, through microbial cell factories (Zhang et al., 2021).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling the compound.
Zukünftige Richtungen
This involves speculating on potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas where further study is needed.
Eigenschaften
IUPAC Name |
(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNOCJJWVAJCX-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-amino-1-methyl-L-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)
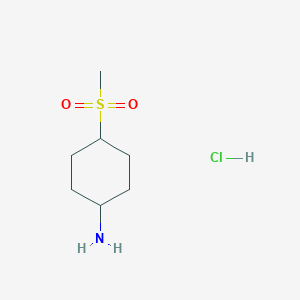
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)
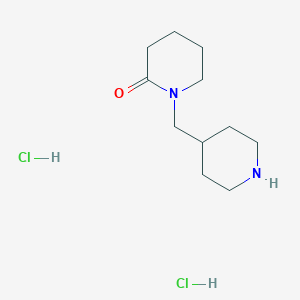
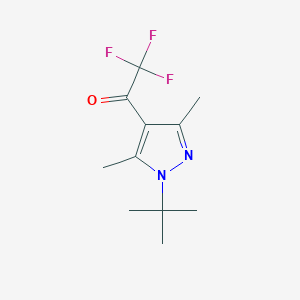
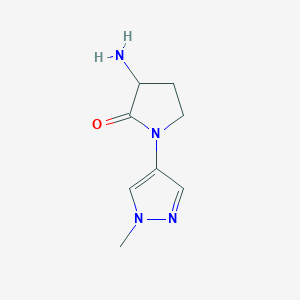
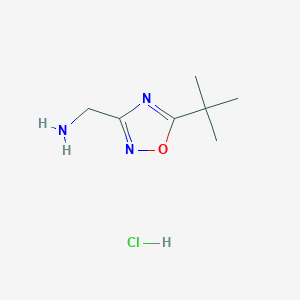
![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)
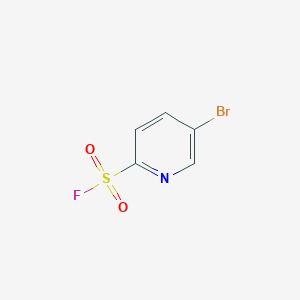
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)

